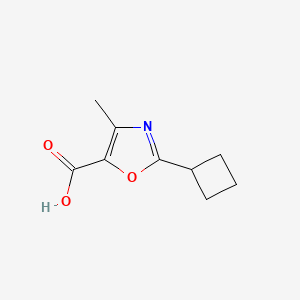

2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid

説明

2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a cyclobutyl group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 3. Oxazole derivatives are pivotal in medicinal chemistry due to their versatility as scaffolds for drug discovery, often influencing pharmacokinetic properties such as metabolic stability and bioavailability .

特性

IUPAC Name |

2-cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-7(9(11)12)13-8(10-5)6-3-2-4-6/h6H,2-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGFAKLPPUAEFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2CCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents.

化学反応の分析

2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted oxazole derivatives.

科学的研究の応用

2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding to biological targets. The carboxylic acid group can also form ionic interactions with target molecules .

類似化合物との比較

Table 1: Comparative Data for Oxazole Carboxylic Acid Derivatives

Key Observations:

Substituent Effects on Melting Points: Bulky aromatic groups (e.g., phenyl in 4-methyl-2-phenyl derivatives) correlate with higher melting points (239–242°C) compared to non-aromatic analogs . Positional isomerism (e.g., 4-methyl vs. 5-methyl) significantly impacts melting points, likely due to differences in crystal packing .

Acidity and Electronic Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl in the cyclopropyl analog) lower pKa values (increased acidity), whereas electron-donating groups (e.g., methyl in the target compound) may result in weaker acidity .

生物活性

Overview

2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula and a molecular weight of 181.19 g/mol. This compound has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties.

The compound features an oxazole ring, which is known for its ability to participate in hydrogen bonding and π-π interactions. These interactions are crucial for its binding to biological targets, influencing its biological activity. The carboxylic acid group can form ionic interactions, enhancing its affinity for certain biomolecules .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in the development of new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms that involve modulation of cell signaling pathways and induction of apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Inhibits proliferation and induces apoptosis in cancer cells |

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various oxazole derivatives, this compound was found to have a Minimum Inhibitory Concentration (MIC) lower than many known antibiotics against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study: Anticancer Mechanism

Another study focused on the anticancer activity of this compound revealed that it could significantly reduce the viability of specific cancer cell lines in vitro. The mechanism was attributed to the activation of intrinsic apoptotic pathways, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid | Oxazole derivative | Moderate antimicrobial activity |

| 2-Methyl-4-trifluoromethyl-1,3-oxazole-5-carboxylic acid | Oxazole derivative | Stronger anticancer properties |

The cyclobutyl group in this compound may contribute to its unique biological activities compared to these analogs.

Q & A

Q. What are the standard synthetic routes for preparing 2-cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid?

- Methodological Answer : A common approach involves cyclocondensation of cyclobutyl-substituted precursors with methyl oxazole intermediates. For example, refluxing a cyclobutyl carboxamide derivative with acetic acid and sodium acetate can yield oxazole rings via dehydration . Optimize reaction time (3–5 hours) and stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol amine) to minimize side products. Purification typically involves recrystallization from DMF/acetic acid mixtures.

Q. How is the compound structurally characterized in crystallographic studies?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Resolve the cyclobutyl ring’s puckering and oxazole planarity by refining against high-resolution data. SHELX’s robustness in handling twinned crystals or high-symmetry space groups makes it suitable for strained systems like cyclobutyl derivatives .

Q. What are the key spectroscopic markers (NMR, IR) for confirming the structure?

- Methodological Answer :

- NMR : The cyclobutyl protons appear as multiplet signals between δ 2.5–3.5 ppm. The oxazole C5-carboxylic acid proton is deshielded (δ ~12–13 ppm in DMSO-d6).

- IR : Stretching vibrations for the carboxylic acid (-COOH) are observed at ~2500–3300 cm⁻¹ (broad) and 1700 cm⁻¹ (C=O). Compare with analogs like 4-methyl-1,3-oxazole-5-carboxylic acid (CAS 2510-32-9) for validation .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with steric hindrance from the cyclobutyl group?

- Methodological Answer :

- Use microwave-assisted synthesis to reduce reaction time and thermal decomposition.

- Introduce protecting groups (e.g., tert-butoxycarbonyl, BOC) on the cyclobutyl moiety to mitigate steric effects during cyclization .

- Screen solvents: Polar aprotic solvents (DMF, DMSO) enhance solubility of strained intermediates.

Q. How to resolve contradictions in observed vs. calculated NMR spectra for the cyclobutyl moiety?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G**) to model cyclobutyl ring puckering and predict chemical shifts. Discrepancies often arise from dynamic effects (e.g., ring inversion).

- Use variable-temperature NMR to detect conformational exchange broadening. For example, cooling to 200 K may resolve split signals .

Q. What strategies are recommended for assessing the compound’s solubility and stability in biological assays?

- Methodological Answer :

- Solubility : Perform phase-solubility analysis in PBS (pH 7.4) and DMSO. Derivatives with logP >2 (calculated via ChemAxon) may require co-solvents (e.g., cyclodextrins).

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC-MS; cyclobutyl rings are prone to ring-opening under acidic conditions .

Q. How to design a structure-activity relationship (SAR) study for bioactivity optimization?

- Methodological Answer :

- Synthesize analogs with variations in the cyclobutyl (e.g., spirocyclic or fused rings) and methyl-oxazole groups.

- Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Correlate electronic effects (Hammett σ values) of substituents with bioactivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar oxazole-carboxylic acids?

- Methodological Answer :

- Compare purity metrics: Commercial samples of 4-methyl-1,3-oxazole-5-carboxylic acid (CAS 2510-32-9) report mp 239–240°C, while analogs with phenyl substituents (e.g., 2-phenyl derivatives) show lower mp (182–183°C) due to reduced crystallinity .

- Validate purity via elemental analysis (C, H, N) and DSC to distinguish polymorphic forms.

Computational and Mechanistic Insights

Q. What computational tools predict the reactivity of the cyclobutyl group in nucleophilic reactions?

- Methodological Answer :

- Use molecular mechanics (MMFF94) to model ring strain (~110 kJ/mol for cyclobutane).

- Simulate transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis) using Gaussian09. The cyclobutyl group’s angle strain increases susceptibility to nucleophilic attack .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。